molecular formula C19H21N3O3S B14168520 3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 625369-94-0

3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14168520
CAS No.: 625369-94-0
M. Wt: 371.5 g/mol
InChI Key: CFFHVEUOORRBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thieno[2,3-b]pyridine core in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by reacting 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . The chalcone is then treated with 2-cyanothioacetamide to form the pyridinethione intermediate . Finally, the pyridinethione is reacted with 2-chloro-N-arylacetamide derivatives to yield the desired thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial strains by interfering with essential cellular processes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide exhibits unique biological activities and chemical properties. Its specific substitution pattern and functional groups contribute to its distinct mechanism of action and potential therapeutic applications.

Properties

CAS No.

625369-94-0

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-10(2)21-18(23)17-16(20)12-6-7-13(22-19(12)26-17)11-5-8-14(24-3)15(9-11)25-4/h5-10H,20H2,1-4H3,(H,21,23)

InChI Key

CFFHVEUOORRBRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC(=C(C=C3)OC)OC)N

solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.